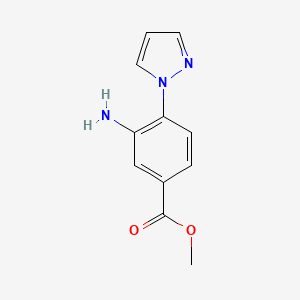

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate

Overview

Description

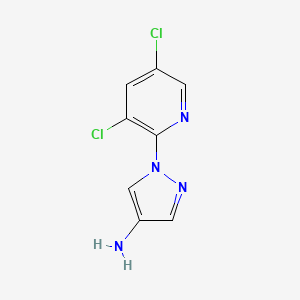

“Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 . It is also known by its chemical name "Benzoic acid, 3-amino-4-(1H-pyrazol-1-yl)-, methyl ester" .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives have been synthesized and evaluated as BRAFV600E inhibitors .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate group attached to a pyrazole ring, which is further substituted with an amino group .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 391.3±27.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 1.19±0.10 .Scientific Research Applications

Molecular Structure and Hydrogen Bonding

- In a study on isomeric reaction products, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, which is structurally related to Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate, was found to form complex sheets through a combination of hydrogen bonds. This indicates its potential in forming structured molecular assemblies (Portilla et al., 2007).

Synthesis and Biological Activities

- Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)benzoate and related compounds have been synthesized and studied for their antimicrobial activity against various bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Shah, 2014).

Supramolecular Structures

- Another study described the hydrogen-bonded supramolecular structures of related compounds, highlighting the significance of these molecules in developing materials with specific molecular architectures (Portilla et al., 2007).

Crystallographic Analysis and Biological Activity

- Crystallographic analysis of pyrazole derivatives, including those similar to this compound, revealed their potential biological activity against breast cancer and microbes (Titi et al., 2020).

Eco-friendly Synthesis and Computational Studies

- Computational studies have been conducted on the synthesis of new pyrazolyl α-amino esters derivatives, including those related to this compound, for developing new active biomolecules (Mabrouk et al., 2020).

DFT Study of Derivatives

- Density Functional Theory (DFT) studies on bipyrazole derivatives, which are structurally similar to this compound, have been performed to understand their potential as corrosion inhibitors (Wang et al., 2006).

Synthesis and Characterization

- The synthesis and characterization of various pyrazole derivatives, including those related to this compound, have been explored for their potential in various scientific applications (Li-feng, 2011).

Mechanism of Action

Target of Action

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is a compound that has been synthesized for its potential therapeutic properties . .

Mode of Action

It is known that pyrazole derivatives, which include this compound, can form pyrazolium ions . These ions are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that this compound may interact with its targets through electrophilic attack.

Biochemical Pathways

It is known that pyrazole derivatives have a broad range of biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways.

Result of Action

It is known that pyrazole derivatives have a broad range of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular level.

Action Environment

It is known that the chemical properties of pyrazole derivatives can be influenced by environmental conditions , suggesting that the action of this compound could potentially be influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can modulate the enzyme’s activity, thereby affecting cellular metabolism and energy production.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with NAMPT affects the NAD+ salvage pathway, which is essential for maintaining cellular energy balance . Additionally, it can influence other metabolic pathways related to oxidative stress and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Properties

IUPAC Name |

methyl 3-amino-4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLBZCZDBBOVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)

![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)

![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)